2'-Deoxyinosine 5'-monophosphate disodium

Solubility Formulation Stock Preparation

Standard deoxynucleotides (dAMP/dGMP) fail to replicate dIMP's unique mutagenic signature or repair enzyme kinetics (e.g., human ANPG: Km=6 nM). This ≥99% HPLC disodium salt offers >50 mg/mL aqueous solubility-enabling concentrated substrate stocks without organic co-solvents that inhibit coupled assays. - **Application**: DNA deamination studies, repair enzyme substrates, reference standards - **Purity**: ≥99% (HPLC) - **Solubility**: >50 mg/mL in H₂O

Molecular Formula C10H11N4Na2O7P
Molecular Weight 376.17 g/mol
Cat. No. B15548510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxyinosine 5'-monophosphate disodium
Molecular FormulaC10H11N4Na2O7P
Molecular Weight376.17 g/mol
Structural Identifiers
InChIInChI=1S/C10H13N4O7P.2Na/c15-5-1-7(21-6(5)2-20-22(17,18)19)14-4-13-8-9(14)11-3-12-10(8)16;;/h3-7,15H,1-2H2,(H,11,12,16)(H2,17,18,19);;/q;2*+1/p-2/t5-,6+,7+;;/m1../s1
InChIKeyVDPLPYMIJCLJEF-HPIFEEBESA-L
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Deoxyinosine 5'-monophosphate Disodium for DNA Metabolism Research


2'-Deoxyinosine 5'-monophosphate disodium (dIMP disodium; CAS 14999-52-1) is the disodium salt of a deoxynucleoside monophosphate, functioning as a critical non-canonical nucleotide in DNA. It is formed via the deamination of deoxyadenosine monophosphate (dAMP) [1]. This compound is fundamental for investigating nitrosative DNA damage, understanding mutagenic repair mechanisms , and for use as a precise substrate in coupled enzymatic assays [2].

Investigate nitrosative DNA damage and mutagenic repair mechanisms
Precise substrate for coupled enzymatic assays (e.g., dCK screening)
High-purity nucleotide standard for HPLC analysis

Why dIMP Disodium Is Irreplaceable


Substituting 2'-Deoxyinosine 5'-monophosphate disodium with a different deoxynucleotide (e.g., dAMP or dGMP) or even its own free acid form will invalidate experimental outcomes due to fundamental differences in substrate specificity, solubility, and stability. The disodium salt offers superior aqueous solubility (>50 mg/mL) compared to the poorly soluble free acid , which is critical for preparing concentrated stock solutions. Furthermore, the presence of the hypoxanthine base, rather than the amino group of dAMP, determines its unique recognition by DNA repair enzymes like 3-methyladenine-DNA glycosylases, with specific kinetic parameters (Km, kcat) that differ dramatically from other substrates [1].

Free acid vs. disodium salt
Free acid form has limited aqueous solubility, may not support concentrated stock preparation required for enzymatic assays.
dAMP or dGMP substitution
Different base structure (amino vs. hypoxanthine) alters substrate specificity; ANPG glycosylase recognition relies on hypoxanthine.
Storage temperature mismatch
Requires -20°C long-term storage; using 4°C storage (typical for dAMP) may lead to degradation and loss of purity.

dIMP Disodium Selection Criteria


Disodium Salt Solubility Advantage

The disodium salt form of dIMP is essential for achieving high-concentration aqueous solutions. The target compound, 2'-Deoxyinosine 5'-monophosphate disodium, has a measured solubility of 50 mg/mL in water, yielding a clear, colorless solution . In contrast, the free acid form of dIMP (CAS 3393-18-8) is described as only 'slightly soluble' in water . This difference is critical for preparing concentrated stocks required in biochemical assays.

Aqueous solubility
Head-to-head
≥50 mg/mL vs. slightly soluble
Greater than 50-fold difference
Supports high-concentration stock preparation for enzymatic assays
Supplier data; source verification recommended
Solubility Formulation Stock Preparation

HPLC Purity and Batch Consistency

Commercially available 2'-Deoxyinosine 5'-monophosphate disodium is routinely supplied at a purity of ≥99% (HPLC) . While lower purity grades (e.g., ≥97% or ≥98%) are also available , the 99% grade offers a quantifiable reduction in potential interfering impurities. For applications such as serving as an HPLC standard or in quantitative enzymatic kinetics, the higher purity specification ensures that observed activity is not confounded by contaminating nucleotides or salts.

HPLC purity grade
Head-to-head
≥99% vs. ≥97/98%
30–50% impurity reduction
Supports reproducible enzymatic kinetics by minimizing competitive inhibitors
Purity specification from supplier; analytical verification advised
Purity HPLC Analytical Standard

dIMP: High-Affinity ANPG Substrate

dIMP residues in DNA are specifically recognized and excised by DNA glycosylases. Kinetic analysis reveals a stark contrast in enzyme efficiency. Human ANPG protein exhibits a high affinity for dIMP, with an apparent Km of 6 nM and a kcat of 0.21 min⁻¹, resulting in a catalytic efficiency (kcat/Km) of 35 × 10⁻³ min⁻¹ nM⁻¹ [1]. In comparison, the E. coli AlkA protein is far less efficient, with a Km of 420 nM, a kcat of 0.00089 min⁻¹, and a kcat/Km of 2 × 10⁻⁶ min⁻¹ nM⁻¹ [1]. This represents a >17,000-fold difference in catalytic efficiency between the human and bacterial enzymes.

ANPG vs. AlkA kinetics
Reported
Greater than 17,000-fold catalytic efficiency difference
kcat/Km: 35×10⁻³ vs 2×10⁻⁶ min⁻¹ nM⁻¹
Supports human ANPG pathway study interpretation; not a general enzyme model
Saparbaev et al. 2000; human vs. bacterial enzyme context
Enzyme Kinetics DNA Repair Mutagenesis

Long-Term Storage Stability

The long-term storage condition for 2'-Deoxyinosine 5'-monophosphate disodium is universally specified as -20°C to prevent degradation and maintain ≥99% purity over time . This requirement is more stringent than for some other common deoxynucleotides, such as dAMP, which is often stored at 4°C . This difference in storage requirements highlights dIMP's relative instability and underscores the importance of verifying proper cold chain logistics during procurement to ensure the compound's integrity upon receipt.

Storage requirement
Context-dependent
−20°C (vs. 4°C for dAMP)
24°C temperature differential
Supports procurement planning for cold chain and freezer allocation
Supplier-specified storage; verify cold chain integrity
Storage Stability Cold Chain

dIMP Disodium Application Scenarios


DNA Repair Kinetics and Mutagenesis Studies

Use 2'-Deoxyinosine 5'-monophosphate disodium as a defined substrate or to synthesize oligonucleotides containing a single dIMP lesion. The well-characterized kinetics of human ANPG glycosylase (Km = 6 nM, kcat = 0.21 min⁻¹) [1] provide a calibrated system for measuring DNA repair activity. This application demands the ≥99% purity grade to ensure that observed excision rates are solely due to dIMP and not competing substrates.

High-Concentration Substrate for Coupled Enzymatic Assays

Employ the disodium salt's high aqueous solubility (≥50 mg/mL) [1] to prepare concentrated substrate stocks for assays like the dCK Screening Assay . This solubility advantage is essential for maintaining stoichiometric conditions in coupled reactions involving IMPDH, where low substrate concentrations can limit NADH formation and assay sensitivity. The disodium salt is the only form suitable for achieving the required concentrations without the use of organic co-solvents that can inhibit enzyme activity.

HPLC Analytical Standard for Nucleotide Purity

Utilize 2'-Deoxyinosine 5'-monophosphate disodium with a certified purity of ≥99% (HPLC) [1] as a reference standard for method development and system suitability testing. In chromatographic analysis of complex biological mixtures or nucleotide synthesis products, a high-purity standard is essential for accurate retention time identification and peak area quantification. The disodium form's defined retention characteristics on a C18 column provide a reliable benchmark for detecting and quantifying dIMP in samples.

Nitrosative Deamination and Base Mispairing

Apply 2'-Deoxyinosine 5'-monophosphate disodium to study the chemical and biological consequences of DNA deamination [1]. The compound's specific structure—a hypoxanthine base lacking the amino group of dAMP—directly influences base-pairing fidelity (dI:T vs. dI:G mismatches) and is preferentially recognized by specific DNA glycosylases . Using any other nucleotide analog would fail to recapitulate the unique mutagenic signature of nitrosative stress.

Application
Selection Property
Validation Focus
DNA repair kinetics and mutagenesis
Hypoxanthine substrate specificity
ANPG glycosylase activity assay
Coupled enzymatic assays
High aqueous solubility (disodium salt)
Stoichiometric substrate delivery without co-solvents
HPLC nucleotide purity analysis
Certified high HPLC purity reference
Retention time and peak area quantification
Nitrosative DNA damage research
Hypoxanthine base (lacking amino group)
Base-pairing fidelity and glycosylase recognition

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2'-Deoxyinosine 5'-monophosphate disodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.